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Compound of Interest

Compound Name: MMV665916

Cat. No.: B2672996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the antiplasmodial screening of the

experimental compound MMV665916, a quinazolinedione derivative. The provided protocols

are representative examples based on standard laboratory methods for antiplasmodial drug

discovery.

Compound Information
Compound ID: MMV665916

Chemical Class: Quinazolinedione derivative

Reported Antiplasmodial Activity: EC50 of 0.4 µM against the FcB1 strain of Plasmodium

falciparum.[1]

Cytotoxicity: High selectivity index (SI > 250) against the human fibroblast cell line AB943.[1]

Potential Target:Plasmodium falciparum farnesyltransferase (PfFT).[1]

Data Presentation
The following tables summarize the known in vitro activity of MMV665916.

Table 1: In Vitro Antiplasmodial Activity of MMV665916
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Compound P. falciparum Strain EC50 (µM)

MMV665916 FcB1 (Chloroquine-resistant) 0.4

Table 2: In Vitro Cytotoxicity of MMV665916

Compound Cell Line
Cytotoxicity (CC50
in µM)

Selectivity Index
(SI = CC50/EC50)

MMV665916
AB943 (Human

fibroblast)
>100 >250

Experimental Protocols
The following are detailed, representative protocols for assessing the antiplasmodial activity

and cytotoxicity of MMV665916.

Protocol 1: In Vitro Antiplasmodial Growth Inhibition
Assay (SYBR Green I-based)
This protocol describes a high-throughput method to determine the 50% effective concentration

(EC50) of a compound against the asexual erythrocytic stages of P. falciparum. The assay

relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA.

Materials:

P. falciparum culture (e.g., FcB1 strain), synchronized at the ring stage

Human erythrocytes (O+)

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate,

hypoxanthine, and AlbuMAX II or human serum)

MMV665916 stock solution (e.g., 10 mM in DMSO)

Positive control (e.g., Artemisinin or Chloroquine)
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Negative control (e.g., 0.5% DMSO in complete culture medium)

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08%

Triton X-100, and 1X SYBR Green I)

96-well black, clear-bottom microplates

Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)

Fluorescence plate reader

Procedure:

Compound Preparation:

Prepare a serial dilution of MMV665916 in complete culture medium. A typical starting

concentration is 10 µM, with 2-fold serial dilutions.

Prepare positive and negative control solutions.

Assay Plate Setup:

Add 50 µL of each compound dilution, positive control, and negative control to the

respective wells of a 96-well plate in triplicate.

Parasite Culture Addition:

Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

Add 150 µL of the parasite culture to each well.

Incubation:

Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.

Lysis and Staining:

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
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Incubate the plate in the dark at room temperature for 1-2 hours.

Fluorescence Measurement:

Read the fluorescence intensity using a plate reader with excitation and emission

wavelengths of approximately 485 nm and 530 nm, respectively.

Data Analysis:

Subtract the background fluorescence of non-parasitized red blood cells.

Normalize the data to the negative control (100% growth) and positive control (0%

growth).

Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using

appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a compound against a

mammalian cell line (e.g., human fibroblast cell line AB943). The assay is based on the

reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active

cells.

Materials:

Human fibroblast cell line (e.g., AB943)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MMV665916 stock solution (e.g., 10 mM in DMSO)

Positive control (e.g., Doxorubicin or Puromycin)

Negative control (e.g., 0.5% DMSO in cell culture medium)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well clear microplates

Humidified incubator (5% CO2)

Absorbance plate reader

Procedure:

Cell Seeding:

Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Compound Addition:

Prepare serial dilutions of MMV665916, a positive control, and a negative control in the

cell culture medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions in

triplicate.

Incubation:

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

Solubilization:

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.
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Absorbance Measurement:

Read the absorbance at 570 nm using a plate reader.

Data Analysis:

Subtract the background absorbance of wells with no cells.

Normalize the data to the negative control (100% viability).

Calculate the CC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for antiplasmodial and cytotoxicity screening.
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Potential Signaling Pathway
The potential target of MMV665916 is P. falciparum farnesyltransferase (PfFT). This enzyme is

crucial for the post-translational modification of proteins involved in various cellular processes,

including signal transduction and cell cycle control. Inhibition of PfFT would disrupt these

pathways, leading to parasite death.
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Caption: Proposed mechanism of action via PfFT inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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